3,5-Difluorobiphenyl-4-carboxylic acid

描述

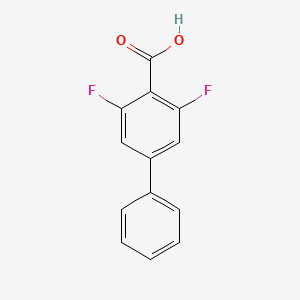

3,5-Difluorobiphenyl-4-carboxylic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₁₃H₈F₂O₂ and an exact mass of 234.00205 . The compound features a biphenyl backbone substituted with two fluorine atoms at the 3- and 5-positions of one phenyl ring and a carboxylic acid group at the 4-position of the adjacent ring.

属性

IUPAC Name |

2,6-difluoro-4-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-6-9(8-4-2-1-3-5-8)7-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWFSKZOATWLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry

DFBCA serves as a building block in the synthesis of more complex organic molecules. Its unique fluorination pattern enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug discovery and development .

Biology

In biological research, DFBCA is utilized to study enzyme interactions and protein binding. Preliminary data suggest that it can influence metabolic pathways by binding to specific molecular targets, potentially affecting their function .

Medicine

DFBCA has shown potential therapeutic applications, particularly in the development of anti-inflammatory drugs. Studies indicate that DFBCA may inhibit enzymes related to inflammatory pathways and reduce pro-inflammatory cytokine levels in vitro . Its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) suggest it could possess enhanced anti-inflammatory properties while maintaining low toxicity .

Industrial Applications

In industry, DFBCA is used as a precursor in the development of new materials. Its chemical properties allow for various modifications that can lead to innovative applications in polymer chemistry and material science .

Comparative Analysis with Analogues

The following table compares DFBCA with its analogues regarding biological activity:

| Compound | R | NO as % | Cell Viability as % |

|---|---|---|---|

| DFBCA | Phenyl | 69.1 ± 3.2 | 109 ± 2.7 |

| Analogue 1 | 4-F-Phenyl | 60.7 ± 1.3 | 101 ± 3.1 |

| Analogue 2 | Napthyl | 91.3 ± 4.6 | 107 ± 1.1 |

This table highlights the effects of structural modifications on anti-inflammatory responses, indicating that DFBCA exhibits promising biological activity compared to its analogues .

Case Studies

- Enzyme Interaction Study : A study evaluated DFBCA's ability to inhibit enzymes involved in inflammatory pathways. Results indicated significant reductions in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Toxicity Profile Assessment : Toxicological assessments revealed that DFBCA exhibits low toxicity at therapeutic doses; however, further pharmacokinetic studies are necessary to fully understand its safety profile over extended periods .

作用机制

The mechanism by which 3,5-difluorobiphenyl-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would vary based on the biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 3,5-difluorobiphenyl-4-carboxylic acid and related compounds:

Key Differences and Research Findings

Fluorination Effects

- This compound and 3,5-difluorobenzoic acid both leverage fluorine’s electronegativity to enhance chemical stability and bioavailability.

- The oxazole derivative (C₁₀H₅F₂NO₃) introduces a heterocyclic ring, which may enhance solubility and bioactivity in medicinal chemistry contexts .

Functional Group Diversity

- The dicarboxylic acid and hydroxyl groups in 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid enable coordination with metal ions, making it suitable for synthesizing porous materials or catalysts . In contrast, the single carboxylic acid group in this compound limits such interactions but simplifies synthetic modification.

- Caffeic acid ’s dihydroxy and acrylic acid groups confer antioxidant properties, a feature absent in fluorinated biphenyl systems .

Molecular Weight and Complexity

- The oxazole derivative’s lower molecular weight (225.15) and heterocyclic structure may favor pharmacokinetic properties in drug design .

生物活性

3,5-Difluorobiphenyl-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : Approximately 248.22 g/mol

The presence of two fluorine atoms in the biphenyl structure enhances the compound's lipophilicity and metabolic stability, which are critical for its biological interactions.

The mechanism of action of this compound involves several biochemical interactions:

- Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity with protein targets.

- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors, affecting their function. This interaction could lead to modulation of signaling pathways associated with various diseases.

In Vitro Studies

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes by related biphenyl derivatives suggests potential anti-inflammatory activity for this compound as well .

- Amyloidogenesis Inhibition : Studies on related compounds indicate potential for inhibiting amyloidogenesis, a process implicated in neurodegenerative diseases like Alzheimer's. This suggests that this compound may have neuroprotective effects .

Case Studies

-

Inhibition of Enzymatic Activity :

- Objective : To assess the inhibitory effects on human type 2 isozyme of 5alpha-reductase.

- Findings : The compound exhibited significant inhibitory activity with an IC value lower than many known inhibitors, indicating strong potential for therapeutic applications in conditions like benign prostatic hyperplasia .

- Neuroprotective Properties :

Data Table: Biological Activities and IC Values

化学反应分析

Reaction Types and Mechanisms

DFBCA participates in multiple reaction pathways characteristic of carboxylic acids and fluorinated aromatic compounds:

| Reaction Type | Mechanism | Key Reagents/Conditions |

|---|---|---|

| Esterification | Conversion of carboxylic acid to ester via acid-catalyzed nucleophilic substitution | Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., H₂SO₄ or HCl) |

| Amidation | Formation of amides by reacting with amines | Amines (e.g., NH₃, primary/secondary amines), coupling agents (e.g., DCC, EDC) |

| Nucleophilic Substitution | Replacement of fluorine atoms with nucleophiles (e.g., -NH₂, -SH) | Nucleophiles (e.g., amines, thiols), basic conditions (e.g., KOH, NH₃) |

| Oxidation | Potential oxidation of side chains (e.g., aldehydes to carboxylic acids) | Oxidizing agents (e.g., KMnO₄, CrO₃) under acidic/basic conditions |

| Reduction | Reduction of carboxylic acid to alcohol/aldehyde | Reducing agents (e.g., LiAlH₄, NaBH₄) |

Key Reaction Conditions

The reactivity of DFBCA is modulated by reaction conditions:

-

Esterification : Typically performed at reflux temperatures (e.g., 50–100°C) with excess alcohol and acid catalysts.

-

Amidation : Requires coupling agents to activate the carboxylic acid group, often conducted in inert solvents like dichloromethane or THF.

-

Nucleophilic Substitution : Fluorine substitution occurs under basic conditions, with reaction temperatures ranging from ambient to 150°C depending on the nucleophile’s reactivity.

Comparison with Structural Analogues

| Compound | Fluorine Positions | Key Reactivity Differences |

|---|---|---|

| 3',4'-Difluorobiphenyl-4-carboxylic acid | 3' and 4' positions | Higher reactivity in substitution reactions due to proximity of fluorines to the carboxylic acid group |

| 3,5-Difluoro-4'-methyl-DFBCA | 3' and 5' positions | Methyl group reduces steric hindrance, enhancing substitution reactions |

| 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid | 3' and 5' positions | Extended propanoic acid chain increases solubility and modulates biological interactions |

Research Findings and Limitations

-

Biological Activity : Studies on analogues indicate that fluorination enhances binding affinity to metabolic enzymes, suggesting potential in drug design.

-

Stability : The carboxylic acid group and fluorine atoms confer thermal and chemical stability, critical for industrial processes .

-

Synthetic Challenges : Selective substitution of fluorine atoms requires precise control of reaction conditions to avoid over-substitution.

准备方法

Reaction Protocol and Optimization

A representative procedure, adapted from the synthesis of 3',4'-difluorobiphenyl-4-carboxylic acid, involves the following steps:

-

Coupling Reaction : Combine 3,5-difluorophenylboronic acid (5.2 mmol), methyl 4-bromobenzoate (1.73 mmol), palladium(II) acetate (0.086 mmol), tetrabutylammonium bromide (0.345 mmol), and potassium phosphate (3.454 mmol) in anhydrous DMF. Purge with argon and heat at 120°C for 12–24 hours.

-

Ester Hydrolysis : Dissolve the purified biphenyl ester (e.g., methyl 3',5'-difluorobiphenyl-4-carboxylate) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH. Heat at 60°C for 4–6 hours to hydrolyze the ester to the carboxylic acid.

Key Parameters :

-

Catalyst System : Pd(OAc)₂ with tetrabutylammonium bromide enhances solubility and reaction efficiency in polar aprotic solvents like DMF.

-

Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the intermediate ester, while acid-base extraction purifies the final carboxylic acid.

-

Yield : Reported yields for analogous compounds range from 12% to 50–70% under optimized conditions, depending on fluorine substitution patterns.

Challenges and Mitigation

-

Low Yields : The electron-withdrawing nature of fluorine atoms can retard transmetallation in Suzuki coupling. Using Buchwald-Hartwig precatalysts (e.g., Pd(dppf)Cl₂) or microwave-assisted heating may improve efficiency.

-

Byproducts : Homocoupling of boronic acids is minimized by rigorous degassing and maintaining a 1:1 molar ratio of boronic acid to halide.

Decarboxylative Coupling Strategies

Decarboxylative cross-coupling offers an alternative route that avoids prefunctionalized boronic acids. This method, detailed in a patent for synthesizing 3,4-difluoro-2'-aminobiphenyl, involves coupling o-nitrobenzoic acid derivatives with halogenated arenes. For this compound, the steps would include:

Reaction Sequence

-

Decarboxylative Coupling : React potassium o-nitrobenzoate with 1-bromo-3,5-difluorobenzene in the presence of Pd(OAc)₂ and triphenylphosphine in DMF at 140–160°C.

-

Nitro Reduction : Catalytically hydrogenate the intermediate 3',5'-difluoro-2-nitrobiphenyl-4-carboxylic acid using H₂ and Pd/C in ethanol to yield the amine, followed by oxidation to the carboxylic acid.

Advantages :

-

Avoids boronic acid preparation, which can be costly for fluorinated arenes.

-

Direct introduction of the carboxylic acid group via nitro reduction and oxidation.

Limitations :

-

Multi-step sequence increases purification complexity.

-

Nitro group reduction requires careful control to prevent over-reduction or debenzylation.

Diazotization and Ullmann-Type Coupling

Early patents describe diazotization of 2,4-difluoroaniline followed by coupling with phenol derivatives to form biphenyl structures. Adapting this for this compound:

Modified Procedure

-

Diazotization : Treat 3,5-difluoroaniline with isoamyl nitrite in benzene at 70–80°C to generate the diazonium salt.

-

Coupling : React the diazonium salt with methyl 4-hydroxybenzoate in aqueous NaOH, followed by acidification to precipitate the biphenyl product.

-

Ester Hydrolysis : Convert the methyl ester to the carboxylic acid using NaOH in dioxane/water.

Considerations :

-

Side Reactions : Diazonium salts may undergo hydrolysis to phenols, necessitating low-temperature control (<5°C) during salt formation.

-

Yield : Historical methods report ~50% yields for similar compounds after crystallization.

Comparative Analysis of Methods

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-difluorobiphenyl-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling between 4-carboxy-3-fluorophenylboronic acid (or derivatives) and fluorinated aryl halides. The reaction requires palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and inert conditions . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields. Post-synthesis, purify via recrystallization or HPLC (>97.0% purity threshold recommended) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use NMR to confirm fluorine substitution patterns and NMR for aromatic proton integration.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular mass (exact mass: 234.00205 g/mol) .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹).

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound affect experimental design?

- Methodology :

- Solubility : Limited aqueous solubility (enhanced in DMSO or DMF) necessitates solvent optimization for biological assays.

- Stability : Fluorine atoms at 3,5 positions enhance thermal stability compared to non-fluorinated analogs. Store at 0–6°C to prevent carboxylic acid degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

- Methodology :

- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition studies).

- Structural Analog Comparison : Compare with 3,5-difluoro-2-hydroxybenzoic acid, which shows anti-inflammatory activity via COX-2 inhibition . Differences in hydroxyl vs. biphenyl groups may explain divergent results.

- Meta-Analysis : Cross-reference with PubChem and ECHA databases to identify batch-specific impurities or isomer contamination .

Q. How can computational modeling guide the design of derivatives for kinase inhibition studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to predict binding affinity to ATP pockets in kinases (e.g., EGFR). The biphenyl scaffold may mimic adenine interactions.

- QSAR Studies : Correlate fluorine substitution patterns with logP values to optimize lipophilicity and membrane permeability .

- Synthetic Prioritization : Focus on derivatives with electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilic reactivity .

Q. What advanced applications exist for this compound in materials science or supramolecular chemistry?

- Methodology :

- Coordination Polymers : Utilize the carboxylic acid moiety to coordinate with lanthanides (e.g., Eu³⁺) for luminescent materials.

- Crystal Engineering : Analyze X-ray diffraction data to assess packing motifs influenced by fluorine’s van der Waals radius .

- Catalysis : Test as a ligand in Pd-catalyzed cross-couplings, leveraging its electron-deficient aryl rings .

Data Analysis and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。